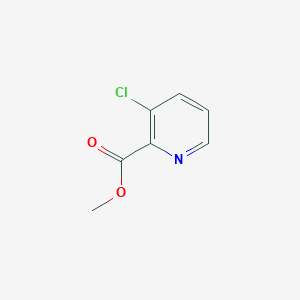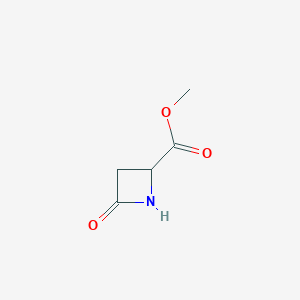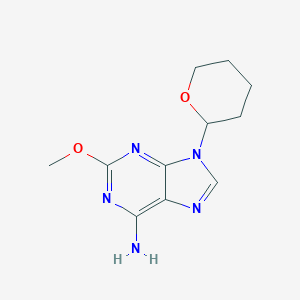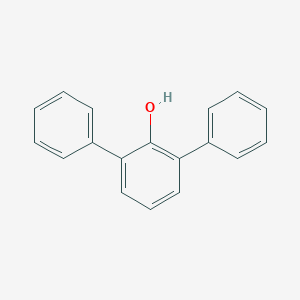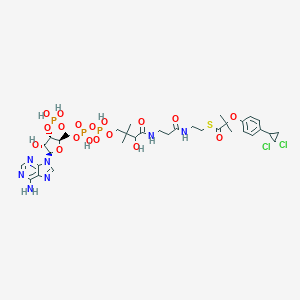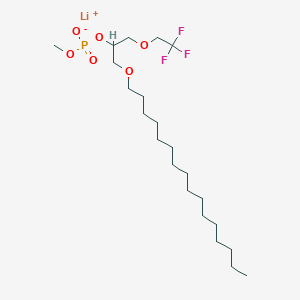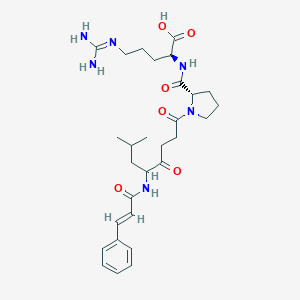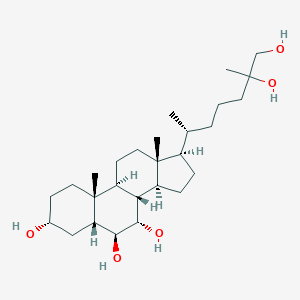
alpha-Trichechol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Trichechol is a naturally occurring compound found in the leaves of the Trichecholoma matsutake mushroom. It is a potent bioactive compound with several potential applications in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
Alpha-Trichechol has several potential applications in the field of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It can also modulate the immune system and has neuroprotective effects. Additionally, alpha-Trichechol has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of alpha-Trichechol is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. Alpha-Trichechol also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
Alpha-Trichechol has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It also has anti-cancer properties and has been shown to induce apoptosis in cancer cells. Additionally, alpha-Trichechol has been shown to improve glucose metabolism and insulin sensitivity in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using alpha-Trichechol in lab experiments is its natural origin. It is a naturally occurring compound that can be easily extracted from the Trichecholoma matsutake mushroom. Additionally, alpha-Trichechol has several potential applications in the field of scientific research, making it a versatile compound for various experiments. However, one of the limitations of using alpha-Trichechol is its availability. It is not widely available, and the extraction process can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the research on alpha-Trichechol. One potential area of research is the development of alpha-Trichechol-based therapies for the treatment of Alzheimer's disease. Another area of research is the investigation of the potential of alpha-Trichechol as a therapeutic agent for the treatment of cancer. Additionally, the mechanism of action of alpha-Trichechol needs to be further elucidated to fully understand its potential applications in the field of scientific research.
Conclusion
Alpha-Trichechol is a naturally occurring compound with several potential applications in the field of scientific research. It has anti-inflammatory, anti-cancer, and anti-diabetic properties and can modulate the immune system. The mechanism of action of alpha-Trichechol is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways. Alpha-Trichechol has several advantages for lab experiments, but its availability can be a limitation. There are several future directions for the research on alpha-Trichechol, including the development of alpha-Trichechol-based therapies for the treatment of Alzheimer's disease and cancer.
Synthesemethoden
Alpha-Trichechol can be extracted from the Trichecholoma matsutake mushroom, which is commonly found in Asia. The extraction process involves the use of solvents such as methanol, ethanol, or water. The extracted compound can be further purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Eigenschaften
CAS-Nummer |
114882-48-3 |
|---|---|
Produktname |
alpha-Trichechol |
Molekularformel |
C27H48O5 |
Molekulargewicht |
452.7 g/mol |
IUPAC-Name |
(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6,7-triol |
InChI |
InChI=1S/C27H48O5/c1-16(6-5-11-25(2,32)15-28)18-7-8-19-22-20(10-13-26(18,19)3)27(4)12-9-17(29)14-21(27)23(30)24(22)31/h16-24,28-32H,5-15H2,1-4H3/t16-,17-,18-,19+,20+,21+,22+,23+,24+,25?,26-,27-/m1/s1 |
InChI-Schlüssel |
WLAXYIXLDQTVJE-JGXBBTQFSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)(CO)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES |
CC(CCCC(C)(CO)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Kanonische SMILES |
CC(CCCC(C)(CO)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Synonyme |
alpha-trichechol cholestane-3,6,7,25,26-pentol trichechol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



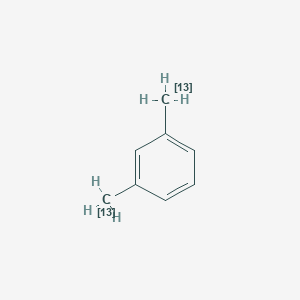
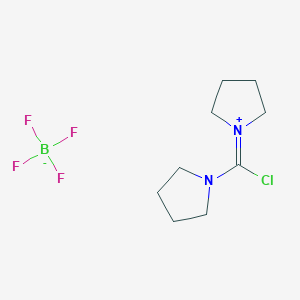
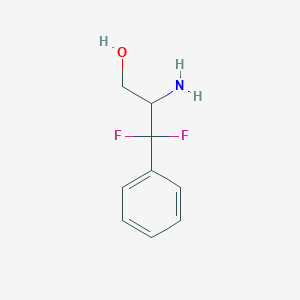
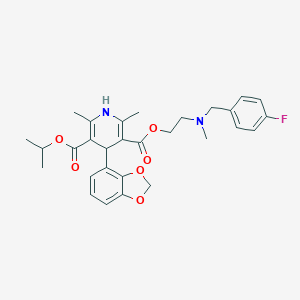
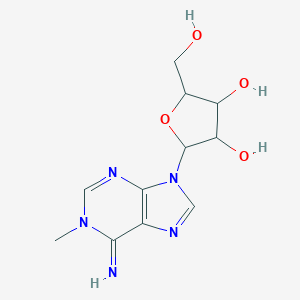
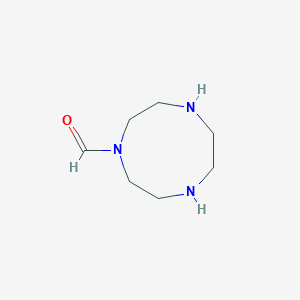
![(2E,4E,6E,8E,10E)-N'-[(2S)-1-[[(4'R,6S,11aS)-4'-methyl-1'-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoyl]-1,3,7-trioxospiro[5,6,9,10,11,11a-hexahydropyrrolo[1,2-e][1,5]oxazonine-2,2'-pyrrolidine]-6-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B49730.png)
